molecular formula C8H12N2O B8783188 2-Propoxypyridin-4-amine

2-Propoxypyridin-4-amine

Cat. No.: B8783188
M. Wt: 152.19 g/mol
InChI Key: XLUBTSIANJSREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propoxypyridin-4-amine is a pyridine derivative featuring a propoxy (-OCH₂CH₂CH₃) substituent at position 2 and an amine (-NH₂) group at position 4. While its molecular formula is inferred as C₈H₁₂N₂O based on structural analogs like 4-ethoxypyridin-2-amine (C₇H₁₀N₂O) , direct physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence. The compound has been listed in chemical catalogs but is currently discontinued, limiting its commercial availability . Pyridine derivatives with alkoxy and amine substituents are often intermediates in synthesizing heterocyclic compounds for pharmaceutical or agrochemical applications , though specific applications for this compound remain unverified in the literature.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-propoxypyridin-4-amine

InChI

InChI=1S/C8H12N2O/c1-2-5-11-8-6-7(9)3-4-10-8/h3-4,6H,2,5H2,1H3,(H2,9,10)

InChI Key

XLUBTSIANJSREV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC=CC(=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analogs and Their Properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
2-Propoxypyridin-4-amine 2-propoxy, 4-NH₂ C₈H₁₂N₂O 152.20 (calc.) Lipophilic due to propoxy group; potential hydrogen-bonding via NH₂.
4-Ethoxypyridin-2-amine 4-ethoxy, 2-NH₂ C₇H₁₀N₂O 138.17 Crystallizes with hydrogen-bonded dimers; used in heterocyclic synthesis.
2-Chloro-6-propoxypyridin-4-amine 2-chloro, 6-propoxy, 4-NH₂ C₈H₁₁ClN₂O 186.64 (calc.) Electron-withdrawing Cl enhances reactivity; no structural data available.
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine 4-methoxy, 3-TMS-ethynyl, 2-NH₂ C₁₂H₁₇N₂OSi 249.37 Bulky substituents reduce solubility; silicon moiety aids functionalization.

Structural and Functional Insights:

  • Substituent Position : The position of alkoxy and amine groups significantly impacts electronic distribution. For example, 4-ethoxypyridin-2-amine exhibits intermolecular N–H⋯N hydrogen bonds, stabilizing its crystal lattice . In contrast, 2-propoxy substitution may hinder packing efficiency due to steric effects.
  • Electron-Withdrawing Groups : The addition of chlorine in 2-chloro-6-propoxypyridin-4-amine introduces electron-withdrawing effects, which could alter reactivity in nucleophilic substitution reactions .

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